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Compound of Interest

Compound Name: ONO-RS-347

cat. No.: B164810

An In-depth Technical Guide on the Hippo Signaling Pathway and the Investigational
Compound ONO-RS-347

Disclaimer: As of the latest available information, there is no direct, established scientific
evidence linking the compound ONO-RS-347 to the Hippo signaling pathway. This document
provides a comprehensive overview of each topic as separate entities, reflecting the current
state of published research.

Part 1: The Hippo Signhaling Pathway

The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays
a central role in the regulation of organ size, cell proliferation, apoptosis, and stem cell self-
renewal.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2]

[4]

Core Components and Mechanism of Action

The core of the mammalian Hippo pathway consists of a kinase cascade involving the STE20-
like kinases MST1/2 (mammalian sterile 20-like kinase 1/2) and the large tumor suppressor
kinases LATS1/2.[1][3][4] When the pathway is active, MST1/2, in complex with the scaffold
protein SAV1 (Salvador homolog 1), phosphorylates and activates LATS1/2 and its co-activator
MOB1 (Mps one binder kinase activator-like 1).[3][4]

Activated LATS1/2 then phosphorylates the downstream transcriptional co-activators YAP (Yes-
associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] This

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b164810?utm_src=pdf-interest
https://www.benchchem.com/product/b164810?utm_src=pdf-body
https://www.benchchem.com/product/b164810?utm_src=pdf-body
https://www.annualreviews.org/content/journals/10.1146/annurev-biochem-013118-111829
https://en.wikipedia.org/wiki/Hippo_signaling_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://en.wikipedia.org/wiki/Hippo_signaling_pathway
https://www.jcancer.org/v12p6216.htm
https://www.annualreviews.org/content/journals/10.1146/annurev-biochem-013118-111829
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://www.jcancer.org/v12p6216.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://www.jcancer.org/v12p6216.htm
https://www.annualreviews.org/content/journals/10.1146/annurev-biochem-013118-111829
https://www.cusabio.com/c-20633.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

phosphorylation leads to the cytoplasmic retention of YAP/TAZ through their binding to 14-3-3
proteins, and subsequent proteasomal degradation.[6]

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the
nucleus. There, they primarily interact with the TEAD (transcriptional enhanced associate
domain) family of transcription factors to induce the expression of genes that promote cell
proliferation and inhibit apoptosis, such as cyclin E and Diapl (death-associated inhibitor of
apoptosis 1).[4][7]

Signaling Pathway Diagram
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Caption: The core Hippo signaling pathway cascade.
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Typical

Parameter Description Reference
Value/Range

) Phosphorylation of a ]
MST1/2 Kinase ) Varies by cell type and
o substrate peptide N N/A
Activity conditions
(e.g., LATS])

) Phosphorylation of a )
LATS1/2 Kinase Varies by cell type and

o substrate peptide - N/A
Activity conditions
(e.g., YAP)
Ratio of
) phosphorylated YAP Increases with
YAP Phosphorylation o N/A
(e.g., at Serl27) to pathway activation
total YAP

Dissociation constant
for the YAP-TEAD ~400 nM N/A

interaction

YAP/TEAD Binding
Affinity (Kd)

Note: Specific quantitative values are highly dependent on the experimental system and
conditions.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)
to Detect YAP-TEAD Interaction

This protocol describes a general workflow to determine if YAP and TEAD proteins interact
within a cell.

1. Cell Lysis:
e Culture cells to ~80-90% confluency.
e Wash cells with ice-cold phosphate-buffered saline (PBS).

e Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase
inhibitors) on ice for 30 minutes.
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Scrape cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (protein lysate).

. Pre-clearing the Lysate:

Add protein A/G agarose beads to the protein lysate.

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

Centrifuge at ~1,000 x g for 1 minute at 4°C.

Collect the supernatant.

. Immunoprecipitation:

Add a primary antibody specific to one of the proteins of interest (e.g., anti-YAP antibody) to
the pre-cleared lysate.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add fresh protein A/G agarose beads to capture the antibody-protein complexes.

Incubate with gentle rotation for another 1-2 hours at 4°C.

. Washing:

Centrifuge the samples to pellet the beads.

Discard the supernatant.

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

. Elution and Western Blotting:

Resuspend the beads in SDS-PAGE sample buffer.
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» Boil the samples for 5-10 minutes to elute the proteins and denature them.
o Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

o Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody
against the other protein of interest (e.g., anti-TEAD antibody).

o Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
A band corresponding to the molecular weight of TEAD in the anti-YAP immunoprecipitated
sample would indicate an interaction.

Part 2: ONO-RS-347

ONO-RS-347 is an investigational compound identified as a potent and orally active antagonist
of leukotriene C4 (LTC4) and D4 (LTD4).[8] Its primary area of research has been in the
context of allergic asthma and other immediate hypersensitivity diseases due to the role of
leukotrienes as potent bronchoconstrictors.[8]

Chemical Properties

Property Value
Molecular Formula C26H25N504
Molecular Weight 471.51 g/mol
CAS Number 103176-67-6

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-
dihydro-1,4-benzodioxin-5-yllbenzamide

IUPAC Name

Mechanism of Action

ONO-RS-347 functions as a competitive antagonist at the cysteinyl leukotriene receptor 1
(CysLT1). By blocking the binding of LTC4 and LTD4 to this receptor on airway smooth muscle
cells and other inflammatory cells, it inhibits the downstream signaling that leads to
bronchoconstriction, mucus secretion, and airway inflammation.

Signaling Pathway Diagram
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Caption: ONO-RS-347 mechanism of action in the leukotriene pathway.

Suantitative [

Parameter Description Value Reference

LTD4-induced S ]

o In vivo inhibition in Potent antagonist
bronchoconstriction ) ] o [8]
o guinea pigs activity demonstrated
inhibition

Note: Specific IC50 or Ki values for ONO-RS-347 are not readily available in the provided
search results.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b164810?utm_src=pdf-body-img
https://www.benchchem.com/product/b164810?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-113693/ONO-RS-347-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b164810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: In Vivo Bronchoconstriction
Assay (Guinea Pig Model)

This protocol outlines a general method to assess the efficacy of a leukotriene antagonist like
ONO-RS-347.

1. Animal Preparation:

o Male Hartley guinea pigs are anesthetized (e.g., with urethane).

e Atracheal cannula is inserted for artificial respiration.

e The jugular vein is cannulated for intravenous administration of substances.

o A pressure transducer is connected to the tracheal cannula to measure changes in
pulmonary inflation pressure, which reflects bronchoconstriction.

2. Drug Administration:

» A stable baseline of pulmonary inflation pressure is established.

e ONO-RS-347 or vehicle control is administered orally or intravenously at various doses.
» A sufficient time is allowed for drug absorption and distribution (e.g., 30-60 minutes).

3. Bronchoconstriction Challenge:

e An intravenous bolus of LTD4 is administered to induce bronchoconstriction.

e The increase in pulmonary inflation pressure is recorded.

4. Data Analysis:

e The peak increase in inflation pressure is measured for each animal.

e The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each
dose of ONO-RS-347 compared to the vehicle control group.
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e An ED50 (effective dose causing 50% inhibition) can be determined by plotting the dose-
response curve.

Conclusion

The Hippo signaling pathway is a complex and critical regulator of tissue growth, and its
dysregulation is a key factor in cancer development. ONO-RS-347 is a leukotriene receptor
antagonist with a distinct mechanism of action related to inflammatory and allergic responses.
Based on currently available scientific literature, there is no established connection between
ONO-RS-347 and the Hippo signaling pathway. The provided information serves as a detailed
technical guide to each of these separate topics. Future research may uncover novel
interactions, but at present, they are considered to operate in distinct biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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